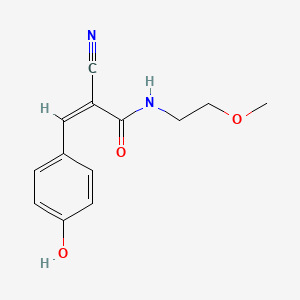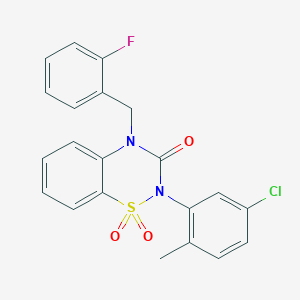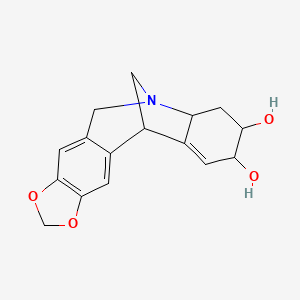
(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide is a complex organic compound characterized by the presence of a benzodioxin ring and a phenylethenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the phenylethenesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and cellular pathways.
Medicine: It has potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole
- 2-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)propanedioic acid
Uniqueness
(E)-N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-23(20,11-10-14-6-2-1-3-7-14)18-12-15-13-21-16-8-4-5-9-17(16)22-15/h1-11,15,18H,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRGCUBZXALGL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2719557.png)
![RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE](/img/structure/B2719558.png)
![4-Cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2719563.png)

![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2719568.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)](/img/structure/B2719569.png)
![1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2719570.png)

![2-Phenyl-1-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2719573.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)

![1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea](/img/structure/B2719578.png)
